molecular formula C7H6Cl2N4 B12913506 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine CAS No. 27585-04-2

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine

Cat. No.: B12913506
CAS No.: 27585-04-2
M. Wt: 217.05 g/mol
InChI Key: RDHFTWDLPIVXIK-UHFFFAOYSA-N
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Description

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is characterized by the presence of chlorine atoms at the 2nd and 7th positions, a methyl group attached to the nitrogen atom, and an amine group at the 5th position. Imidazopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloroimidazo[1,2-a]pyrimidine with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine is unique due to the presence of both chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

27585-04-2

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

2,7-dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine

InChI

InChI=1S/C7H6Cl2N4/c1-10-7-12-4(8)2-6-11-5(9)3-13(6)7/h2-3H,1H3,(H,10,12)

InChI Key

RDHFTWDLPIVXIK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC2=NC(=CN21)Cl)Cl

Origin of Product

United States

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